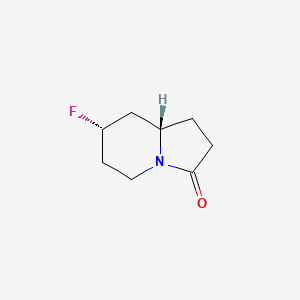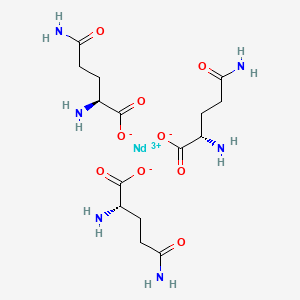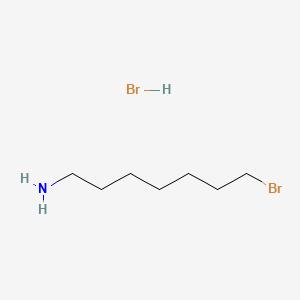
7-Bromoheptan-1-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoheptan-1-amine hydrobromide: is a chemical compound with the molecular formula C7H17Br2N . It is a derivative of heptan-1-amine, where a bromine atom is attached to the seventh carbon of the heptane chain, and it is further stabilized as a hydrobromide salt. This compound is often used in organic synthesis and various chemical research applications due to its reactivity and functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoheptan-1-amine hydrobromide typically involves the bromination of heptan-1-amine. One common method is as follows:
Starting Material: Heptan-1-amine.
Bromination: The heptan-1-amine is reacted with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature.
Formation of Hydrobromide Salt: The resulting 7-Bromoheptan-1-amine is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 7-Bromoheptan-1-amine hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to heptan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of heptan-1-ol, heptanenitrile, or substituted amines.
Reduction: Formation of heptan-1-amine.
Oxidation: Formation of heptanal or heptanoic acid.
Applications De Recherche Scientifique
7-Bromoheptan-1-amine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromoheptan-1-amine hydrobromide involves its reactivity as a brominated amine. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. In biological systems, it may interact with enzymes or receptors, altering their function or activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromohexan-1-amine hydrobromide
- 8-Bromooctan-1-amine hydrobromide
- 5-Bromopentan-1-amine hydrobromide
Uniqueness
7-Bromoheptan-1-amine hydrobromide is unique due to its specific chain length and the position of the bromine atom. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other brominated amines with different chain lengths or bromine positions.
Propriétés
IUPAC Name |
7-bromoheptan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c8-6-4-2-1-3-5-7-9;/h1-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNNWOAGUQLSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
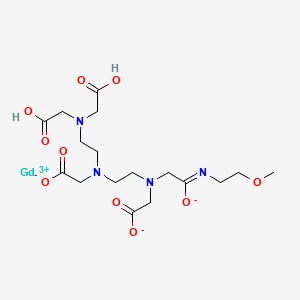

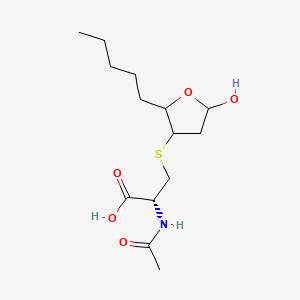
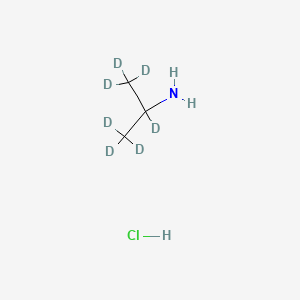
![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)
